molecular formula C14H10O5 B14601013 5,9-Dimethyl-7-oxofuro[3,2-g]chromene-2-carboxylic acid CAS No. 60627-04-5

5,9-Dimethyl-7-oxofuro[3,2-g]chromene-2-carboxylic acid

Cat. No.: B14601013
CAS No.: 60627-04-5
M. Wt: 258.23 g/mol
InChI Key: OUORLTNOHCUNSE-UHFFFAOYSA-N
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Description

5,9-Dimethyl-7-oxofuro[3,2-g]chromene-2-carboxylic acid is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound belongs to the class of furochromenes, which are characterized by a fused furan and chromene ring system. The presence of multiple functional groups, including a carboxylic acid and a ketone, makes it a versatile molecule for chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,9-Dimethyl-7-oxofuro[3,2-g]chromene-2-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions often require controlled temperatures and the use of catalysts to facilitate the formation of the furochromene ring system.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including batch or continuous flow processes. The use of advanced catalytic systems and optimized reaction conditions ensures high yield and purity of the final product. Industrial methods also focus on cost-effectiveness and scalability to meet the demands of various applications.

Chemical Reactions Analysis

Types of Reactions

5,9-Dimethyl-7-oxofuro[3,2-g]chromene-2-carboxylic acid undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The carboxylic acid group can participate in substitution reactions to form esters or amides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like alcohols or amines in the presence of catalysts or activating agents facilitate substitution reactions.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Alcohol derivatives with reduced ketone groups.

    Substitution: Ester or amide derivatives depending on the substituent used.

Scientific Research Applications

5,9-Dimethyl-7-oxofuro[3,2-g]chromene-2-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications due to its unique structural features.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5,9-Dimethyl-7-oxofuro[3,2-g]chromene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 4,9-Dimethoxy-5-oxo-5H-furo[3,2-g]chromene-7-carboxylic acid
  • Methyl 5,9-dimethyl-7-oxofuro[3,2-g]chromene-2-carboxylate

Comparison

Compared to similar compounds, 5,9-Dimethyl-7-oxofuro[3,2-g]chromene-2-carboxylic acid is unique due to its specific substitution pattern and functional groups. This uniqueness contributes to its distinct chemical reactivity and potential applications. For example, the presence of dimethyl groups and a carboxylic acid functional group may enhance its solubility and reactivity compared to its analogs.

Properties

CAS No.

60627-04-5

Molecular Formula

C14H10O5

Molecular Weight

258.23 g/mol

IUPAC Name

5,9-dimethyl-7-oxofuro[3,2-g]chromene-2-carboxylic acid

InChI

InChI=1S/C14H10O5/c1-6-3-11(15)19-13-7(2)12-8(4-9(6)13)5-10(18-12)14(16)17/h3-5H,1-2H3,(H,16,17)

InChI Key

OUORLTNOHCUNSE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)OC2=C1C=C3C=C(OC3=C2C)C(=O)O

Origin of Product

United States

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